molecular formula C18H13BrO3 B339867 4-Benzylphenyl 5-bromo-2-furoate

4-Benzylphenyl 5-bromo-2-furoate

Cat. No.: B339867
M. Wt: 357.2 g/mol
InChI Key: LSXLDJOTUXVOAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzylphenyl 5-bromo-2-furoate is an organic compound with the molecular formula C18H13BrO3 and a molecular weight of 357.2 g/mol. This compound is part of the furan derivatives family, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylphenyl 5-bromo-2-furoate typically involves the esterification of 5-bromofuran-2-carboxylic acid with 4-benzylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Benzylphenyl 5-bromo-2-furoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the furan ring can be substituted with other nucleophiles in the presence of a suitable catalyst.

    Oxidation Reactions: The furan ring can be oxidized to form various oxygenated derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol under appropriate conditions.

Common Reagents and Conditions

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like organoboron compounds.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted furan derivatives.

    Oxidation: Formation of furan-2,5-dione derivatives.

    Reduction: Formation of 5-bromofuran-2-carbinol derivatives.

Scientific Research Applications

4-Benzylphenyl 5-bromo-2-furoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzylphenyl 5-bromo-2-furoate involves its interaction with specific molecular targets and pathways. The compound’s furan ring can participate in various biochemical reactions, potentially leading to the inhibition of certain enzymes or the modulation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Bromofuran-2-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of the benzylphenyl group.

    5-Bromofuran-2-carboxylic acid: Similar structure but without the esterification with benzylphenyl.

    4-Benzylphenyl furan-2-carboxylate: Similar structure but without the bromine atom.

Uniqueness

4-Benzylphenyl 5-bromo-2-furoate is unique due to the presence of both the benzylphenyl and bromofuran moieties, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C18H13BrO3

Molecular Weight

357.2 g/mol

IUPAC Name

(4-benzylphenyl) 5-bromofuran-2-carboxylate

InChI

InChI=1S/C18H13BrO3/c19-17-11-10-16(22-17)18(20)21-15-8-6-14(7-9-15)12-13-4-2-1-3-5-13/h1-11H,12H2

InChI Key

LSXLDJOTUXVOAA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)OC(=O)C3=CC=C(O3)Br

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)OC(=O)C3=CC=C(O3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.